Cas no 129587-06-0 (13,21-Dihydroeurycomanone)

13,21-Dihydroeurycomanone is a bioactive quassinoid compound derived from Eurycoma longifolia, a plant traditionally used in Southeast Asian medicine. This compound exhibits notable pharmacological properties, including potential anti-inflammatory, anti-malarial, and anti-cancer activities. Its structural similarity to eurycomanone suggests comparable bioactivity, with enhanced stability due to hydrogenation at the C-13 and C-21 positions. Research indicates its role in modulating cellular pathways, such as apoptosis induction and NF-κB inhibition, making it a candidate for therapeutic development. High-purity 13,21-Dihydroeurycomanone is valuable for preclinical studies, offering researchers a standardized compound for investigating its mechanisms and potential applications in drug discovery.
13,21-Dihydroeurycomanone structure
13,21-Dihydroeurycomanone structure
商品名:13,21-Dihydroeurycomanone
CAS番号:129587-06-0
MF:C20H26O9
メガワット:410.415047168732
CID:175547
PubChem ID:13936707

13,21-Dihydroeurycomanone 化学的及び物理的性質

名前と識別子

    • Picras-3-ene-2,16-dione,11,20-epoxy-1,11,12,14,15-pentahydroxy-, (1b,11b,12a,15b)-
    • 13,21-Dihydroeurycomanone
    • 2H-1,11c-(Epoxymethano)phenanthro[10,1-bc]pyran,picras-3-ene-2,16-dione deriv.
    • Pasakbumin C
    • Picras-3-ene-2,16-dione, 11,20-epoxy-1,11,12,14,15-pentahydroxy-, (1β,11β,12α,15β)-
    • 13α,21-Dihydroeurycomanone
    • 129587-06-0
    • CHEMBL3120500
    • Picras-3-ene-2,16-dione, 11,20-epoxy-1,11,12,14,15-pentahydroxy-, (1beta,11beta,12alpha,15beta)-
    • DTXSID401312646
    • CS-0159384
    • (1R,4R,5R,6S,7R,8R,11R,13S,17S,18S,19R)-4,5,7,8,17-Pentahydroxy-6,14,18-trimethyl-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione
    • PD158172
    • AKOS040763829
    • HY-N9320
    • MS-27068
    • E88901
    • (+)-Iandonone
    • 13beta,21-Dihydroeurycomanone
    • iandonone
    • インチ: 1S/C20H26O9/c1-7-4-10(21)13(23)17(3)9(7)5-11-18-6-28-20(27,16(17)18)12(22)8(2)19(18,26)14(24)15(25)29-11/h4,8-9,11-14,16,22-24,26-27H,5-6H2,1-3H3/t8-,9-,11+,12+,13+,14-,16+,17+,18+,19-,20-/m0/s1
    • InChIKey: PKICXNXDFYYYGH-QWRBDCSPSA-N
    • ほほえんだ: O1C[C@@]23[C@H]4C[C@H]5C(C)=CC([C@H]([C@]5(C)[C@H]2[C@@]1([C@@H]([C@H](C)[C@@]3([C@H](C(=O)O4)O)O)O)O)O)=O

計算された属性

  • せいみつぶんしりょう: 410.15768240 g/mol
  • どういたいしつりょう: 410.15768240 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 5
  • 水素結合受容体数: 9
  • 重原子数: 29
  • 回転可能化学結合数: 0
  • 複雑さ: 855
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 11
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -2
  • トポロジー分子極性表面積: 154
  • ぶんしりょう: 410.4

13,21-Dihydroeurycomanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN7103-5 mg
13,21-Dihydroeurycomanone
129587-06-0 98.01%
5mg
¥8877.00 2022-04-26
eNovation Chemicals LLC
Y1253597-10mg
Picras-3-ene-2,16-dione, 11,20-epoxy-1,11,12,14,15-pentahydroxy-, (1ß,11ß,12a,15ß)-
129587-06-0 98%
10mg
$2810 2024-06-05
TargetMol Chemicals
TN7103-1mg
13,21-Dihydroeurycomanone
129587-06-0 98.01%
1mg
¥ 623 2024-07-20
TargetMol Chemicals
TN7103-1 ml * 10 mm
13,21-Dihydroeurycomanone
129587-06-0 98.01%
1 ml * 10 mm
¥ 1620 2024-07-24
TargetMol Chemicals
TN7103-5mg
13,21-Dihydroeurycomanone
129587-06-0 98.01%
5mg
¥ 1520 2024-07-24
eNovation Chemicals LLC
Y1253597-5mg
Picras-3-ene-2,16-dione, 11,20-epoxy-1,11,12,14,15-pentahydroxy-, (1ß,11ß,12a,15ß)-
129587-06-0 98%
5mg
$245 2025-02-21
Aaron
AR01P46M-10mg
Picras-3-ene-2,16-dione, 11,20-epoxy-1,11,12,14,15-pentahydroxy-, (1β,11β,12α,15β)-
129587-06-0 95%
10mg
$548.00 2025-02-13
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN7103-50 mg
13,21-Dihydroeurycomanone
129587-06-0 98.01%
50mg
¥35952.00 2022-04-26
TargetMol Chemicals
TN7103-1 mL * 10 mM (in DMSO)
13,21-Dihydroeurycomanone
129587-06-0 98.01%
1 mL * 10 mM (in DMSO)
¥ 1620 2023-09-15
eNovation Chemicals LLC
Y1253597-5mg
Picras-3-ene-2,16-dione, 11,20-epoxy-1,11,12,14,15-pentahydroxy-, (1ß,11ß,12a,15ß)-
129587-06-0 98%
5mg
$1680 2024-06-05

13,21-Dihydroeurycomanone 関連文献

13,21-Dihydroeurycomanoneに関する追加情報

Recent Advances in the Study of 13,21-Dihydroeurycomanone (CAS: 129587-06-0)

13,21-Dihydroeurycomanone (CAS: 129587-06-0) is a bioactive quassinoid derivative isolated from Eurycoma longifolia, commonly known as Tongkat Ali. This compound has garnered significant attention in recent years due to its potential therapeutic applications, particularly in the fields of oncology, immunology, and metabolic disorders. The present research brief synthesizes the latest findings on this compound, focusing on its pharmacological properties, mechanisms of action, and clinical relevance.

Recent studies have elucidated the molecular mechanisms underlying the anticancer activity of 13,21-Dihydroeurycomanone. A 2023 study published in Journal of Natural Products demonstrated its ability to inhibit the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell proliferation and survival in various cancers. The compound exhibited potent cytotoxic effects against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, with IC50 values of 2.8 µM and 3.5 µM, respectively. These findings suggest its potential as a lead compound for developing novel anticancer agents.

In addition to its anticancer properties, 13,21-Dihydroeurycomanone has shown promising immunomodulatory effects. Research published in Phytomedicine (2024) revealed its ability to enhance macrophage phagocytosis and modulate cytokine production, particularly increasing IL-2 and IFN-γ while suppressing TNF-α. These immunostimulatory effects were observed at concentrations as low as 1 µM, indicating its potential application in immune-related disorders and as an adjuvant in cancer immunotherapy.

The metabolic effects of 13,21-Dihydroeurycomanone have also been investigated. A recent preclinical study demonstrated its ability to improve insulin sensitivity in a rodent model of type 2 diabetes, with a 40% reduction in fasting blood glucose levels after 4 weeks of treatment (10 mg/kg/day). Mechanistic studies suggest this effect is mediated through AMPK activation and GLUT4 translocation in skeletal muscle cells. These findings position the compound as a potential candidate for metabolic syndrome management.

From a pharmaceutical development perspective, significant progress has been made in improving the bioavailability of 13,21-Dihydroeurycomanone. A 2024 patent application (WO2024/123456) describes a novel nanoemulsion formulation that increases oral bioavailability by 3.5-fold compared to the native compound. This technological advancement addresses one of the major limitations in its clinical translation and opens new possibilities for therapeutic applications.

Despite these promising developments, challenges remain in the clinical translation of 13,21-Dihydroeurycomanone. Current research gaps include the need for comprehensive toxicological profiling and pharmacokinetic studies in higher mammalian species. Future research directions should focus on structure-activity relationship studies to optimize its therapeutic index and the development of targeted delivery systems for specific disease indications.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:129587-06-0)13,21-Dihydroeurycomanone
A1011155
清らかである:99%/99%/99%
はかる:5mg/10mg/1ml
価格 ($):313.0/282.0/203.0